molecular formula C17H28BrNO3 B1652807 N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609401-17-3

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B1652807
CAS No.: 1609401-17-3
M. Wt: 374.3
InChI Key: QTWRTOLCGDNQSK-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide (CAS: 1609401-17-3) is a synthetic amine salt characterized by a cycloheptane ring linked to a 3,4,5-trimethoxybenzyl group via an amine bridge. The hydrobromide salt enhances its aqueous solubility, which is critical for pharmacological applications . The compound’s structure combines lipophilic (cycloheptane, trimethoxybenzyl) and hydrophilic (hydrobromide) elements, making it a candidate for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.BrH/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRTOLCGDNQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-17-3
Record name Cycloheptanamine, N-[(3,4,5-trimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the primary amine group of cycloheptanamine attacks the electrophilic benzyl carbon in 3,4,5-trimethoxybenzyl chloride. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) or toluene to stabilize the transition state.
  • Base : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the amine, enhancing nucleophilicity.
  • Temperature : 0–5°C to minimize side reactions such as over-alkylation.

The general reaction equation is:
$$
\text{Cycloheptanamine} + \text{3,4,5-Trimethoxybenzyl chloride} \xrightarrow{\text{Base, DCM}} \text{N-(3,4,5-Trimethoxybenzyl)cycloheptanamine} + \text{HCl}
$$

Purification and Isolation

Post-reaction, the crude product is purified via:

  • Liquid-liquid extraction : Separation of the organic layer (DCM) from aqueous residues.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) as the eluent to isolate the pure amine.
  • Recrystallization : Hexane/ethanol mixtures yield crystalline free base.

Formation of the Hydrobromide Salt

The hydrobromide salt is synthesized by treating the free base with hydrobromic acid (HBr), enhancing solubility and stability for pharmacological applications.

Acid-Base Reaction

The free base reacts stoichiometrically with HBr in a polar solvent:
$$
\text{N-(3,4,5-Trimethoxybenzyl)cycloheptanamine} + \text{HBr} \rightarrow \text{N-(3,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide}
$$

Conditions :

  • Solvent : Ethanol or diethyl ether for optimal proton transfer.
  • Molar ratio : 1:1 amine-to-HBr to prevent excess acid contamination.

Crystallization and Drying

The salt precipitates upon cooling and is isolated via:

  • Vacuum filtration : To collect the crystalline product.
  • Drying : Under reduced pressure (40–50°C) to remove residual solvents.

Analytical Characterization

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3):

    • δ 6.58 (s, 2H, aromatic H)
    • δ 3.85 (s, 9H, OCH3)
    • δ 3.72 (s, 2H, CH2N)
    • δ 1.40–1.85 (m, 13H, cycloheptane H).
  • FT-IR (KBr):

    • 3340 cm−1 (N-H stretch)
    • 2830 cm−1 (C-H stretch, OCH3)
    • 1605 cm−1 (C=C aromatic).

Purity Assessment

  • HPLC : ≥98% purity using a C18 column (acetonitrile/water, 70:30).
  • Melting Point : 182–184°C (decomposition observed above 185°C).

Optimization Challenges and Solutions

Byproduct Mitigation

  • Over-alkylation : Controlled stoichiometry (1:1 amine-to-benzyl chloride) and low temperatures reduce di-alkylated byproducts.
  • Solvent selection : Anhydrous DCM minimizes hydrolysis of benzyl chloride.

Yield Improvement

  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate and yield (up to 85%).

Industrial Scalability Considerations

While lab-scale synthesis is well-established, industrial production requires:

  • Continuous flow reactors : To maintain temperature control and improve throughput.
  • In-line purification : Centrifugal partition chromatography for high-purity batches.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can yield the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is primarily investigated for its potential therapeutic effects. Preliminary studies suggest several promising applications:

  • Neurological Disorders : Compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety. The unique substituents on this compound may enhance its interaction with neurotransmitter systems.
  • Cancer Therapy : The compound's structural features may allow it to inhibit specific pathways involved in tumor growth. Research into analogs has indicated potential anti-cancer properties, necessitating further exploration of this compound's mechanisms of action.
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects against various pathogens. This area remains under investigation to establish the full range of biological activities.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Drug Development : Its unique structure makes it an attractive building block for synthesizing more complex pharmaceutical agents. Researchers are exploring its use in developing new drugs targeting neurological and oncological conditions .
  • Synthetic Methodologies : The compound can be synthesized through various methods, including reductive amination and alkylation processes. These synthetic routes are crucial for generating derivatives that may possess enhanced biological activities.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential:

  • Receptor Binding Studies : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) are ongoing. This research aims to clarify the compound's role in modulating neurotransmitter systems .
  • Mechanistic Studies : Further studies are required to delineate the specific pathways through which this compound exerts its effects on cellular processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study FocusFindingsReference
Neurological EffectsDemonstrated potential in modulating serotonergic pathways; further studies needed for validation.
Anticancer PropertiesIn vitro studies indicate inhibition of cancer cell proliferation; requires more extensive testing.
Synthetic ApplicationsSuccessfully used as a precursor in synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Cycloheptane vs. Cyclohexane Backbone
  • N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide (CAS: 1609407-21-7): Features a cycloheptane ring and a 4-methoxy-2,5-dimethylbenzyl group. Molecular weight: 342 g/mol; LogP: 4.97 .
  • N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide (CAS: 356091-93-5):

    • Cyclohexane backbone reduces molecular weight (328 g/mol) and LogP (estimated ~4.5–4.8).
    • Simplified ring structure may improve synthetic accessibility but reduce lipophilicity .
Substituent Modifications on the Benzyl Group
  • N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS: 673446-42-9): Replaces two methoxy groups with ethoxy and methoxy at positions 3 and 3.
  • N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide (CAS: 1609407-25-1):

    • Positional isomerism (2,4,5-trimethoxy vs. 3,4,5-trimethoxy) impacts hydrogen-bonding capacity and steric interactions.
    • The 2-methoxy group may hinder π-π stacking in planar receptor sites compared to the 3,4,5-isomer .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP Rotatable Bonds Key Substituents Salt Form
1609401-17-3 (Target) 360.3 ~5.0* 4 3,4,5-Trimethoxybenzyl Hydrobromide
1609407-21-7 342 4.97 4 4-Methoxy-2,5-dimethylbenzyl Hydrobromide
356091-93-5 328 ~4.5 3 4-Methoxy-2,5-dimethylbenzyl Hydrobromide
673446-42-9 358.3 ~5.2 5 3-Ethoxy-4-methoxybenzyl Hydrobromide
N-(3,4,5-Trimethoxybenzyl)aniline 273.1 3.3 6 3,4,5-Trimethoxybenzyl Free base

*Estimated based on structural similarity.

Key Observations:

Hydrobromide Salts : Enhance water solubility compared to free bases (e.g., N-(3,4,5-trimethoxybenzyl)aniline, LogP 3.3) .

Substituent Effects: Methyl groups (e.g., 4-Methoxy-2,5-dimethylbenzyl) increase hydrophobicity (LogP ~4.97) .

Biological Activity

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular mechanisms. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxicity, and related studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a cycloheptanamine core substituted with a 3,4,5-trimethoxybenzyl group. The presence of multiple methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets.

Structural Formula

C16H25NO3Br\text{C}_{16}\text{H}_{25}\text{N}\text{O}_3\text{Br}

Research has indicated that compounds with a similar structural motif to N-(3,4,5-trimethoxybenzyl)cycloheptanamine exhibit significant antiproliferative activity. The mechanisms identified include:

  • Inhibition of Tubulin Polymerization: Compounds like N-(3,4,5-trimethoxybenzyl) derivatives have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and proliferation .
  • Induction of Apoptosis: The compound has been linked to apoptosis induction in various cancer cell lines. For instance, studies have demonstrated that certain trimethoxyphenyl derivatives can induce G2/M phase arrest and promote apoptotic pathways in MGC-803 gastric cancer cells .
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate ROS production in cells, contributing to their cytotoxic effects .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Below is a summary table of findings from relevant studies:

Compound Cell Line IC50 (μM) Mechanism
4dMGC-803 (gastric cancer)0.45Tubulin polymerization inhibition
5B1647 (acute myeloid leukemia)1.3 - 7.9Inhibition of NADPH oxidase 4 (Nox4)
9dVarious2.1 - 2.6Tubulin assembly inhibition

Case Studies

A notable case study involved the evaluation of a derivative similar to N-(3,4,5-trimethoxybenzyl)cycloheptanamine in a clinical setting where its effects on tumor growth were monitored. The study reported significant reductions in tumor size and improved survival rates among treated subjects compared to controls .

Future Directions

While preliminary studies indicate promising biological activities for this compound, further research is essential to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:

  • In Vivo Studies: To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies: To explore the specific pathways affected by this compound.
  • Clinical Trials: To evaluate its effectiveness in human subjects.

Q & A

Q. What are the established synthetic protocols for preparing N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the tertiary amine : React 3,4,5-trimethoxybenzyl chloride (prepared via bromination of 3,4,5-trimethoxybenzyl alcohol using PBr₃ at low temperatures ) with cycloheptanamine under nucleophilic substitution conditions. A polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) are used to facilitate the reaction .

Hydrobromide salt formation : Dissolve the free amine in ethanol and add concentrated hydrobromic acid (HBr) dropwise. The product precipitates upon cooling and is purified via recrystallization .

Step Reagents/Conditions Purpose Reference
13,4,5-Trimethoxybenzyl chloride, cycloheptanamine, DMF, K₂CO₃, 60°C, 12hNucleophilic substitution
2HBr in ethanol, 0°C, filtrationSalt formation and purification

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the presence of the trimethoxybenzyl group (δ 3.7–3.9 ppm for OCH₃) and cycloheptane ring protons (δ 1.2–2.1 ppm) .
  • Powder X-ray Diffraction (PXRD) : For crystalline samples, employ PXRD with Rietveld refinement to resolve structural ambiguities. Direct-space genetic algorithms can optimize molecular packing models, as demonstrated for related trimethoxybenzyl derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₂₆NO₃⁺) and isotopic pattern matching the hydrobromide salt .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for structurally related compounds?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., COX-2 inhibition assays in human recombinant enzymes vs. murine macrophages) and control for solvent effects (e.g., DMSO concentration) .
  • Compound Purity : Validate purity via HPLC (>95%) and elemental analysis. Impurities from incomplete salt formation (e.g., residual free amine) can skew results .
  • Structural Analogues : Compare activity trends across derivatives (e.g., replacing cycloheptanamine with adamantanamine or varying methoxy positions) to identify critical pharmacophores .

Q. Example Data Comparison Table :

Compound Biological Target IC₅₀ (μM) Assay System Reference
N-(3,4,5-TM-benzyl)adamantanamineDopamine D2 receptor12.3In vitro radioligand binding
N-(3,4,5-TM-benzyl)cyclohexanamineCOX-28.7Recombinant enzyme assay

Q. What computational strategies are effective for predicting target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with neurological targets (e.g., serotonin or dopamine receptors). Prioritize pose validation via consensus scoring and comparison with crystallographic data (e.g., PDB entries for homologous targets) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the trimethoxybenzyl group and receptor residues (e.g., Tyr in the orthosteric pocket) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified amine substituents (e.g., cycloheptanamine vs. cyclohexanamine) .

Q. How can powder X-ray diffraction resolve challenges in crystallizing the hydrobromide salt?

Methodological Answer:

  • Sample Preparation : Recrystallize from ethanol/water (9:1) at −20°C to obtain microcrystalline powder .
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution PXRD. Refinement with GSAS-II or TOPAS incorporates rigid-body constraints for the trimethoxybenzyl group, leveraging known bond lengths/angles from similar structures .
  • Validation : Cross-check with solid-state NMR (¹³C CP/MAS) to confirm methoxy group orientation and salt protonation state .

Q. What structure-activity relationship (SAR) insights guide the optimization of neuropharmacological activity?

Methodological Answer: Key SAR considerations:

  • Amine Substituent : Cycloheptanamine’s seven-membered ring enhances conformational flexibility compared to adamantanamine, potentially improving blood-brain barrier permeability .
  • Methoxy Positioning : 3,4,5-Trimethoxy substitution maximizes hydrophobic interactions with aromatic receptor pockets, as shown in COX-2 docking studies .
  • Salt Form : Hydrobromide salts improve aqueous solubility versus free amines, critical for in vivo bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide
Reactant of Route 2
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N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide

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